2,2-diethyl oxetane-2,2-dicarboxylate
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Overview
Description
2,2-Diethyl oxetane-2,2-dicarboxylate is a chemical compound with the molecular formula C9H14O5 and a molecular weight of 202.21 g/mol . It is a member of the oxetane family, which are four-membered cyclic ethers known for their strained ring structure. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Oxetane motifs have been widely adopted in medicinal chemistry programs , suggesting that they interact with a variety of biological targets.
Mode of Action
Oxetanes are known to be formed through epoxide opening with trimethyloxosulfonium ylide . This process involves the initial formation of an epoxide followed by ring opening .
Biochemical Pathways
The formation of oxetanes is known to involve the cyclization step forming a c−o or c−c bond .
Pharmacokinetics
Oxetanes are known for their small, polar nature and well-defined 3-d shape , which could influence their pharmacokinetic properties.
Result of Action
Oxetanes are known to often afford improved solubility and physicochemical properties .
Action Environment
The formation of oxetanes has been shown to require moderate heating , suggesting that temperature could be an important environmental factor.
Biochemical Analysis
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of Oxetane-2,2-dicarboxylic acid diethyl ester at different dosages in animal models have not been reported . Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving Oxetane-2,2-dicarboxylic acid diethyl ester are not well-characterized .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethyl oxetane-2,2-dicarboxylate typically involves the cyclization of appropriate precursors. One efficient strategy is the rhodium-catalyzed O-H insertion and C-C bond-forming cyclization . This method allows for the incorporation of pendant functional groups into the oxetane ring, resulting in high yields of the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of optimized reaction conditions and catalysts ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyl oxetane-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxetane ring can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-2,2-dicarboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
2,2-Diethyl oxetane-2,2-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in the study of biological systems and interactions.
Comparison with Similar Compounds
- 2,2-Dimethyl oxetane-2,2-dicarboxylate
- 2,2-Diethyl oxetane-3,3-dicarboxylate
- 2,2-Dipropyl oxetane-2,2-dicarboxylate
Comparison: 2,2-Diethyl oxetane-2,2-dicarboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other oxetane derivatives, it offers distinct advantages in terms of stability and ease of functionalization .
Properties
IUPAC Name |
diethyl oxetane-2,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-3-12-7(10)9(5-6-14-9)8(11)13-4-2/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWLIEZOUHUGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCO1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384465-73-9 |
Source
|
Record name | 2,2-diethyl oxetane-2,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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